Propyl 2-(benzo[D]thiazol-2-YL)acetate
Description
Historical Development and Therapeutic Relevance of Benzothiazole (B30560) Scaffolds in Medicinal Chemistry
The benzothiazole nucleus, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, has been a subject of scientific inquiry for over a century. Initially recognized for its applications in the dye industry, the therapeutic potential of benzothiazole derivatives soon became a focal point of extensive research. This exploration has led to the discovery of a diverse range of pharmacological activities associated with this scaffold.
The versatility of the benzothiazole ring system allows for substitutions at various positions, leading to a vast library of compounds with distinct biological profiles. Notably, 2-substituted benzothiazoles have shown significant promise in several therapeutic areas. The structural rigidity and lipophilic nature of the benzothiazole core are believed to contribute to its effective interaction with various biological targets.
The therapeutic relevance of benzothiazoles is underscored by their wide spectrum of activities, which include:
Anticancer Activity: Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents. nih.govnih.govresearchgate.net These compounds have been shown to inhibit the growth of various cancer cell lines, including breast and pancreatic cancer. nih.govnih.gov
Antimicrobial Activity: The benzothiazole scaffold is a key component in many compounds exhibiting potent antibacterial and antifungal properties. semanticscholar.orgresearchgate.netsemanticscholar.orgnih.gov
Other Pharmacological Activities: Beyond their anticancer and antimicrobial effects, benzothiazole derivatives have also been investigated for their anti-inflammatory, anticonvulsant, and neuroprotective properties. mdpi.com
Overview of Ester Derivatives in Contemporary Medicinal and Synthetic Chemistry Research
In the realm of medicinal chemistry, the use of ester derivatives is a well-established strategy for modifying the physicochemical and pharmacokinetic properties of biologically active molecules. An ester is a chemical compound derived from an acid (organic or inorganic) in which at least one hydroxyl (–OH) group is replaced by an –O–alkyl group.
The esterification of a parent compound can lead to several advantageous modifications, including:
Improved Bioavailability: By increasing the lipophilicity of a drug, esterification can enhance its absorption and distribution in the body.
Prodrug Design: Esters are often employed as prodrugs, which are inactive or less active molecules that are converted into the active form in the body through enzymatic or chemical hydrolysis. This approach can be used to improve drug delivery to specific tissues or to reduce side effects.
Modulation of Activity: The nature of the alcohol moiety in the ester can influence the biological activity of the parent compound, allowing for the fine-tuning of its therapeutic effects.
In synthetic chemistry, esters are valuable intermediates due to their relative stability and the ease with which they can be converted into other functional groups. They are frequently used in the synthesis of complex organic molecules and serve as key building blocks in the preparation of a wide range of pharmaceuticals and other fine chemicals.
Scope and Research Objectives for Investigations Pertaining to Propyl 2-(benzo[d]thiazol-2-yl)acetate
While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests a clear rationale for its investigation. The compound combines the biologically active benzothiazole scaffold with a propyl ester functional group, making it a prime candidate for exploration in medicinal chemistry.
Based on the known activities of related 2-substituted benzothiazole derivatives, the primary research objectives for investigations pertaining to this compound would likely include:
Chemical Synthesis and Characterization: The initial step would involve the development of an efficient and scalable synthetic route to produce high-purity this compound. A plausible approach would be the esterification of 2-(benzo[d]thiazol-2-yl)acetic acid with propanol (B110389). Subsequent characterization would involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and mass spectrometry to confirm the molecular structure. japsonline.comresearchgate.netresearchgate.net
Evaluation of Anticancer Activity: Given the well-documented anticancer properties of the benzothiazole core, a key objective would be to screen this compound for its cytotoxic effects against a panel of human cancer cell lines. nih.govnih.govresearchgate.netbenthamscience.com
Assessment of Antimicrobial Properties: In light of the antimicrobial potential of many benzothiazole derivatives, another important research avenue would be to evaluate the efficacy of this compound against various strains of pathogenic bacteria and fungi. semanticscholar.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related esters (e.g., methyl, ethyl, butyl esters), researchers could establish a structure-activity relationship. This would provide valuable insights into how the nature of the ester group influences the biological activity of the 2-(benzo[d]thiazol-2-yl)acetate scaffold.
The investigation of this compound holds the potential to yield a novel therapeutic agent with improved efficacy or a more favorable pharmacokinetic profile compared to existing compounds. Furthermore, such research would contribute to a deeper understanding of the chemical and biological properties of the broader class of 2-substituted benzothiazole derivatives.
Chemical Compound Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 62886-14-0 | C12H13NO2S | 235.30 |
| Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 | C11H11NO2S | 221.27 |
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
propyl 2-(1,3-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C12H13NO2S/c1-2-7-15-12(14)8-11-13-9-5-3-4-6-10(9)16-11/h3-6H,2,7-8H2,1H3 |
InChI Key |
DQZKQNPQMLNQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthetic Methodologies for Propyl 2 Benzo D Thiazol 2 Yl Acetate and Its Precursors
Synthesis of 2-(Benzo[D]thiazol-2-YL)acetic Acid: A Key Intermediate
The foundational step in producing the target ester is the synthesis of 2-(benzo[d]thiazol-2-yl)acetic acid. This is typically achieved by first preparing a nitrile precursor, 2-(benzo[d]thiazol-2-yl)acetonitrile, which is then hydrolyzed to the corresponding carboxylic acid.
Precursor Synthesis via Cyanoalkylation of Benzothiazole (B30560)
The direct cyanoalkylation of a pre-formed benzothiazole ring is one potential route, though a more commonly documented method for synthesizing the precursor, 2-(benzo[d]thiazol-2-yl)acetonitrile, involves building the heterocyclic ring from acyclic precursors. One established production method involves the reaction of 2-aminobenzenethiol with a derivative of malononitrile. chemicalbook.com
Specifically, 2-(benzo[d]thiazol-2-yl)acetonitrile can be produced through the condensation reaction of 2-aminobenzenethiol with the monoiminoether hydrochloride of malononitrile. chemicalbook.com This process constructs the benzothiazole ring system with the cyanomethyl group already incorporated at the 2-position, providing a direct route to the key nitrile intermediate. This compound is a stable, pale-yellow to yellow-brown solid used as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. guidechem.com
Hydrolytic Pathways for Nitrile Precursors
Once 2-(benzo[d]thiazol-2-yl)acetonitrile is obtained, the next step is the hydrolysis of the nitrile functional group (-C≡N) to a carboxylic acid group (-COOH). This is a standard and well-documented transformation in organic chemistry that can be accomplished under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This pathway typically involves refluxing the nitrile with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds through the initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate. This is then tautomerized to an amide, which is subsequently hydrolyzed further under the acidic conditions to yield the carboxylic acid and an ammonium (B1175870) salt as a byproduct.
Base-Catalyzed Hydrolysis: Alternatively, the hydrolysis can be carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an amide, which is then hydrolyzed further to the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the desired 2-(benzo[d]thiazol-2-yl)acetic acid.
Esterification Protocols for the Derivatization to Propyl 2-(benzo[D]thiazol-2-YL)acetate
With 2-(benzo[d]thiazol-2-yl)acetic acid in hand, the final step is its conversion to this compound through esterification. Several established protocols can be employed for this transformation.
Direct Esterification Approaches with Propanol (B110389)
The most direct method for this conversion is the Fischer-Speier esterification. organic-chemistry.org This classic reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, propanol) in the presence of a strong acid catalyst. masterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol (propanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com Since the reaction is an equilibrium, it is typically driven to completion by using a large excess of propanol, which can also serve as the reaction solvent, or by removing the water produced during the reaction. organic-chemistry.orgathabascau.ca
Transesterification Methodologies for Benzothiazole Esters
An alternative route to the desired propyl ester is through transesterification. This process involves converting a different, often more readily available, ester of 2-(benzo[d]thiazol-2-yl)acetic acid (such as the methyl or ethyl ester) into the propyl ester. The reaction is achieved by treating the starting ester with a large excess of propanol in the presence of either an acid or a base catalyst.
The equilibrium is driven towards the product side by the high concentration of propanol. The byproduct of this reaction is the alcohol from the starting ester (e.g., methanol (B129727) or ethanol). This method can be advantageous if, for example, the ethyl ester is synthesized as a crude product and can be directly converted to the propyl ester without intermediate purification of the carboxylic acid. The transesterification of ethyl acetate (B1210297) with other alcohols, such as glycerol, demonstrates the utility of this approach. biofueljournal.comresearchgate.net
Catalytic Systems and Reaction Optimization in Ester Synthesis
The efficiency of esterification is highly dependent on the choice of catalyst and reaction conditions. A variety of catalytic systems can be employed, each with distinct advantages.
Brønsted Acids: These are the traditional catalysts for Fischer esterification. Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective but can sometimes lead to side reactions if the substrate is sensitive to harsh acidic conditions. organic-chemistry.orgrug.nl
Lewis Acids: A range of Lewis acids, such as salts of hafnium(IV) and zirconium(IV), can catalyze the reaction, often under milder conditions and with lower catalyst loadings than Brønsted acids. organic-chemistry.orgrug.nl They function by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack.
Coupling Reagents: For substrates that are sensitive to high temperatures or strong acids, coupling reagents provide a mild and effective alternative. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction. researchgate.net This method is highly efficient but generates a dicyclohexylurea byproduct that must be removed.
Optimization of these reactions typically involves adjusting temperature, reaction time, and the method for removing water to shift the equilibrium. The choice of catalyst is crucial and depends on the substrate's stability and the desired reaction scale.
Interactive Data Table: Comparison of Catalytic Systems for Ester Synthesis
| Catalyst Type | Examples | Typical Conditions | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Brønsted Acid | H₂SO₄, p-TsOH | Reflux in excess alcohol | Protonation of carbonyl oxygen | Inexpensive, effective | Harsh conditions, potential for side reactions |
| Lewis Acid | HfCl₄, Zr(Cp)₂(OTf)₂ | 80-120 °C in solvent (e.g., toluene) | Coordination to carbonyl oxygen | Milder than Brønsted acids, low catalyst loading | Can be more expensive, sensitive to water |
| Coupling Reagent | DCC / DMAP | Room temperature in inert solvent | O-acylisourea intermediate formation | Very mild conditions, high yields | Stoichiometric byproduct, higher cost |
Advanced Synthetic Strategies for Benzothiazole Acetate Derivatives
Modern organic synthesis emphasizes the development of efficient and environmentally benign methodologies. For benzothiazole acetate derivatives, this has led to the exploration of one-pot reactions, the use of microwave irradiation to accelerate reaction rates, and the application of green chemistry principles to minimize waste and energy consumption.
One-pot multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like benzothiazole derivatives from simple starting materials in a single step, avoiding the need for isolation of intermediates. This approach is highly atom-economical and efficient. rsc.org
A plausible one-pot synthesis of a precursor to this compound could involve a three-component reaction. For instance, the reaction of 2-aminothiophenol (B119425), an appropriate three-carbon aldehyde, and an oxidizing agent could potentially lead to the formation of a 2-substituted benzothiazole. tandfonline.com While a direct MCR for this compound is not extensively documented, the synthesis of various 2-substituted benzothiazoles through MCRs is well-established. For example, a one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol has been reported for the synthesis of benzothiazole derivatives. mdpi.com
Another approach involves the ultrasound-mediated green synthesis of functionalized benzothiazole derivatives through a multicomponent reaction of 2-aminobenzothiazole, an aldehyde, and an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) in ethanol (B145695). tandfonline.com This highlights the potential for developing a specific MCR for the target molecule.
A summary of representative multicomponent reactions for the synthesis of benzothiazole derivatives is presented in Table 1.
| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| 2-Aminobenzothiazole, Aldehyde, Ethyl Cyanoacetate | Ammonium Acetate, Ethanol, Ultrasound | Functionalized Benzothiazolo[3,2-a]pyrimidines | Excellent yields (94-97%), short reaction time (<15 min), eco-friendly solvent | tandfonline.com |
| Thiols, Oxalyl Chloride, 2-Aminothiophenol | n-Tetrabutylammonium Iodide (TBAI), 60 °C | 2-Substituted Benzothiazoles | Mild reaction conditions, high efficiency, formation of C-N and C-S bonds in one pot | mdpi.com |
| Haloanilines, Arylacetic Acids, Elemental Sulfur | Copper Acetate | 2-Arylbenzothiazoles | Readily available reagents, scalability, good to excellent yields | nih.gov |
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, increasing product yields, and improving reaction efficiency. uokerbala.edu.iq The use of microwave irradiation can significantly reduce reaction times from hours to minutes. ijpbs.com
A key precursor for this compound is 2-chloromethyl-benzothiazole. The synthesis of this compound has been efficiently achieved through the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation for 10 minutes. mdpi.commdpi.com This microwave-assisted procedure is noted for being environmentally friendly, with shorter reaction times and high yields compared to traditional methods. mdpi.commdpi.com
Once 2-chloromethyl-benzothiazole is obtained, it can be converted to the target ester. While a direct microwave-assisted esterification of this specific precursor with propanol is not detailed in the available literature, microwave-assisted esterification of carboxylic acids is a well-established green chemistry technique. sciepub.commdpi.com A plausible two-step microwave-assisted route would first involve the synthesis of 2-chloromethyl-benzothiazole, followed by a nucleophilic substitution with a propanolic solution of a cyanide salt to form the corresponding nitrile, which can then be hydrolyzed to the carboxylic acid and subsequently esterified with propanol under microwave irradiation.
Table 2 summarizes findings on microwave-assisted synthesis of benzothiazole precursors.
| Reactants | Solvent/Catalyst | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminothiophenols, Chloroacetyl Chloride | Acetic Acid | 2-Chloromethyl-benzothiazole | 10 min | High | mdpi.commdpi.com |
| 2-Aminothiophenol, Aromatic Aldehydes | 1-Pentyl-3-methylimidazolium bromide ([pmIm]Br) | 2-Arylbenzothiazoles | Not specified | Not specified | organic-chemistry.org |
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.comnih.gov The synthesis of benzothiazole derivatives has been a fertile ground for the application of these principles.
Key green chemistry strategies applicable to the synthesis of this compound and its precursors include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. tandfonline.comrsc.org For instance, the synthesis of benzothiazole-2-thiols has been achieved in water. rsc.org
Catalysis: Employing catalysts to enhance reaction efficiency and reduce energy consumption. This includes the use of reusable heterogeneous catalysts. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are a prime example of this principle. rsc.org
Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation to reduce reaction times and energy consumption. mdpi.com
The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes using H2O2/HCl as a catalyst in ethanol at room temperature is an example of a greener approach. mdpi.com This method offers short reaction times, easy product isolation, and excellent yields. mdpi.com
For the final esterification step to obtain this compound, a green approach would involve a direct esterification of the corresponding carboxylic acid (benzothiazole-2-acetic acid) with propanol, using a solid acid catalyst that can be easily recovered and reused. Microwave-assisted esterification, as mentioned previously, also aligns with green chemistry principles by significantly reducing reaction times and energy usage. sciepub.commdpi.com
Table 3 highlights some green chemistry approaches for the synthesis of benzothiazole derivatives.
| Green Chemistry Principle | Synthetic Approach | Reactants | Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Use of Greener Solvents | Cyclization Reaction | 2-Aminothiophenols, Tetramethylthiuram disulfide | Water | Metal/ligand-free, excellent yield, short reaction time | rsc.org |
| Catalysis | Condensation Reaction | 2-Aminothiophenol, Aldehydes | H2O2/HCl in Ethanol | Room temperature, short reaction time, high yields | mdpi.com |
| Energy Efficiency | Condensation Reaction | 2-Aminothiophenols, Chloroacetyl Chloride | Microwave Irradiation | Reduced reaction time, high yield, environmentally friendly | mdpi.commdpi.com |
| Atom Economy | Multicomponent Reaction | 2-Aminobenzothiazole, Aldehyde, Ethyl Cyanoacetate | Ultrasound in Ethanol | High yields, minimal waste, operational simplicity | tandfonline.com |
Advanced Spectroscopic and Structural Elucidation Methodologies in Research Context
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For Propyl 2-(benzo[d]thiazol-2-yl)acetate, both ¹H NMR and ¹³C NMR would be essential to confirm the connectivity of atoms and provide insights into the molecule's conformation.
¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show distinct signals for each unique hydrogen environment.
Benzothiazole (B30560) Ring: The four protons on the benzene (B151609) portion of the benzothiazole ring would typically appear as complex multiplets in the aromatic region (approximately 7.0-8.5 ppm). Their specific chemical shifts and splitting patterns would depend on their position relative to the fused thiazole (B1198619) ring and each other.
Methylene (B1212753) Group (-CH₂-): The two protons of the methylene bridge connecting the benzothiazole ring to the ester group would appear as a singlet, likely in the range of 3.5-4.5 ppm.
Propyl Group (-O-CH₂CH₂CH₃): The propyl group would show three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the central methylene (-CH₂-) protons, and a triplet for the methylene protons attached to the ester oxygen (-O-CH₂-). These would appear in the upfield region, typically between 0.9 and 4.2 ppm.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule.
Benzothiazole Carbons: The carbons of the benzothiazole moiety would produce several signals in the downfield region (110-165 ppm).
Ester Carbonyl Carbon (C=O): This carbon would be highly deshielded, appearing as a distinct peak around 170 ppm.
Methylene and Propyl Carbons: The carbons of the methylene bridge and the propyl chain would appear in the upfield region of the spectrum.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively establish the connectivity between protons and carbons, confirming the complete structural assignment of the molecule.
Utilization of Vibrational Spectroscopic Techniques (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to display several key absorption bands that confirm its structure.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group would be prominent, typically appearing in the region of 1735-1750 cm⁻¹.
C-O Stretch: The C-O single bond stretches of the ester group would result in two bands, likely between 1000-1300 cm⁻¹.
C=N and C=C Stretches: Vibrations from the C=N bond within the thiazole ring and the C=C bonds of the aromatic system would appear in the 1450-1650 cm⁻¹ region.
Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ would indicate the C-H bonds of the benzothiazole ring.
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ would correspond to the C-H bonds of the methylene and propyl groups.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often produce strong signals in Raman spectra, which would be useful for characterizing the benzothiazole system. The C=S and C-S bonds within the thiazole ring would also be expected to show characteristic Raman signals.
Mass Spectrometric Approaches for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₃NO₂S, giving it a molecular weight of 235.3 g/mol .
Molecular Weight Confirmation: In a high-resolution mass spectrum (HRMS), the compound would show a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) corresponding to its exact mass (e.g., m/z 236.0740 for [M+H]⁺), confirming its elemental composition.
Fragmentation Analysis: Under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule would break apart in a predictable manner. Expected fragmentation pathways could include:
Loss of the propoxy group (-OCH₂CH₂CH₃) or propylene.
Cleavage of the ester bond, leading to fragments corresponding to the benzothiazol-2-yl-acetyl cation and the propyl cation.
Fragmentation of the benzothiazole ring itself.
Analyzing these fragments allows for the reconstruction of the molecular structure, providing strong evidence for the identity of the compound.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.
This analysis would reveal:
Molecular Conformation: The exact solid-state conformation of the molecule, including the orientation of the propyl chain relative to the benzothiazole ring system.
Planarity: The degree of planarity of the bicyclic benzothiazole ring.
Intermolecular Interactions: How the molecules pack together in the crystal lattice. This would identify non-covalent interactions such as π-π stacking between the aromatic rings or weak hydrogen bonds, which govern the material's solid-state properties.
Such data is invaluable for understanding the structure-property relationships of the material. However, without experimental crystallization and diffraction data, any discussion of the solid-state structure remains speculative.
Theoretical and Computational Chemistry Investigations of Propyl 2 Benzo D Thiazol 2 Yl Acetate
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. jmaterenvironsci.com For propyl 2-(benzo[d]thiazol-2-yl)acetate, DFT calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and reactivity indices. These calculations are fundamental in predicting the molecule's behavior in chemical reactions and its interactions with other molecules.
The electronic properties of benzothiazole-containing compounds are of significant interest. For instance, studies on polythiophenes containing benzo[d]thiazole have utilized DFT to understand their structural and electronic characteristics, such as band gaps, which are crucial for applications in conducting materials. nih.gov Similarly, for this compound, DFT calculations would focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.
Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to profile the reactivity of this compound. A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. This information is invaluable for predicting the sites of interaction in chemical reactions.
| Calculated Electronic Property | Significance for this compound |
| HOMO Energy | Indicates the propensity to donate electrons. |
| LUMO Energy | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for nucleophilic and electrophilic attack. |
| Dipole Moment | Provides insight into the molecule's polarity and intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can reveal its conformational landscape, showing the different shapes the molecule can adopt and their relative stabilities. This is particularly important for understanding how the molecule behaves in different environments, such as in solution.
By simulating the molecule in a solvent box (e.g., water), the effect of solvation on its conformation and dynamics can be investigated. MD simulations can provide information on how solvent molecules arrange around the solute and the nature of their interactions, such as hydrogen bonding. This is crucial for understanding the molecule's solubility and how it interacts with its environment at a microscopic level.
The flexibility of the propyl acetate (B1210297) side chain is a key aspect that can be explored through MD simulations. Torsional analysis of the rotatable bonds can identify the most populated conformers and the energy barriers between them. This information is vital for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its binding affinity.
| MD Simulation Parameter | Information Gained for this compound |
| Root Mean Square Deviation (RMSD) | Assesses the stability of the molecule's conformation over time. |
| Radius of Gyration (Rg) | Provides insight into the compactness of the molecule's structure. |
| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from the solute. |
| Torsional Angle Analysis | Identifies preferred conformations of the flexible side chain. |
Molecular Docking Studies for Ligand-Target Interactions in Biological Systems (e.g., Enzyme Active Sites)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiointerfaceresearch.comnih.gov In the context of this compound, molecular docking studies are instrumental in exploring its potential as a ligand for various biological targets, such as enzyme active sites. nih.govbiointerfaceresearch.comnih.gov
The general class of benzothiazole (B30560) derivatives has been investigated for a wide range of biological activities, and docking studies have been crucial in elucidating their mechanism of action. core.ac.uk For example, derivatives of benzothiazole have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to explore their anti-inflammatory potential. nih.gov Similarly, docking this compound into the active site of a target protein can reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
The results of docking studies are typically presented as a binding score, which estimates the binding affinity, and a predicted binding pose. Analysis of the binding pose can identify the specific amino acid residues in the active site that interact with the ligand. This information is critical for structure-based drug design and for optimizing the structure of the ligand to improve its binding affinity and selectivity. For instance, docking studies on benzo[d]thiazol-2-amine derivatives have shown promising binding affinities to the HER enzyme, suggesting their potential as anticancer agents. nih.gov
| Docking Study Output | Insight for this compound |
| Binding Affinity (e.g., kcal/mol) | Predicts the strength of the interaction between the ligand and the target. |
| Binding Pose | Shows the 3D orientation of the ligand within the binding site. |
| Intermolecular Interactions | Identifies key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. |
| Interacting Amino Acid Residues | Pinpoints the specific residues in the target protein that are crucial for binding. |
Prediction of Spectroscopic Parameters and Reaction Pathways through Computational Modeling
Computational modeling can be used to predict various spectroscopic parameters of a molecule, which can then be compared with experimental data for structure validation. For this compound, computational methods can predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.
The synthesis of a related compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, was confirmed using various spectroscopic techniques including 1H-NMR, 13C-NMR, IR, and UV spectroscopy. mdpi.com Computational prediction of these spectra for this compound would involve geometry optimization followed by the appropriate theoretical calculation (e.g., GIAO for NMR, frequency analysis for IR, and TD-DFT for UV-Vis).
Furthermore, computational modeling can be employed to investigate potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, the feasibility of a proposed reaction mechanism can be assessed. For example, the synthesis of various benzothiazole derivatives has been reported, and computational studies could help in understanding the underlying reaction mechanisms and in optimizing reaction conditions. researchgate.net
| Predicted Spectroscopic Data | Methodology and Application |
| 1H and 13C NMR Chemical Shifts | Calculated using methods like GIAO; used for structural elucidation. |
| IR Vibrational Frequencies | Calculated from the second derivatives of the energy; helps in identifying functional groups. |
| UV-Vis Absorption Maxima | Calculated using Time-Dependent DFT (TD-DFT); provides information on electronic transitions. |
| Reaction Energetics | Calculation of activation energies and reaction enthalpies to predict reaction feasibility and kinetics. |
Structure Activity Relationship Sar and Analogue Design Strategies for Benzothiazole Esters
Influence of the Ester Moiety (Propyl vs. Other Alkyl Chains) on Biological and Chemical Activities
Steric Hindrance: The size of the ester group can influence how the molecule fits into a biological target's binding site. A bulkier alkyl chain might create a more favorable interaction or, conversely, cause steric clashes that reduce binding affinity.
Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body. The nature of the alkyl chain can affect the rate of this metabolic breakdown, thereby influencing the compound's duration of action.
A study on benzo[d]thiazol-2(3H)one based ligands demonstrated that modifying a related aryl substitution from a propyl to a propionyl group resulted in a significant shift in receptor subtype selectivity. nih.gov This highlights that even subtle changes to the groups attached to the core structure can dramatically alter biological activity, reinforcing the importance of the ester moiety in defining the pharmacological profile of benzothiazole (B30560) esters. Research on other benzothiazole derivatives has also shown that modifying alkyl chain length can be a key optimization step; in one series, a ligand with a seven-carbon alkyl chain was found to be the most effective, with activity decreasing if the chain was shortened or lengthened. nih.gov
Systematic Substituent Effects on the Benzothiazole Ring System
The fused benzene (B151609) ring of the benzothiazole core offers multiple positions (4, 5, 6, and 7) for substitution, providing a rich canvas for chemical modification. pharmacyjournal.in The electronic properties (electron-donating or electron-withdrawing) and steric properties of these substituents can profoundly impact the molecule's activity. rsc.org Literature reviews and specific studies have established several key SAR trends. benthamscience.com
Research has shown that placing a chlorine atom at the 6-position can lead to a notable increase in bioactivity compared to a fluorine atom at the 5-position. nih.gov The introduction of electron-withdrawing groups such as nitro (NO₂) and cyano (CN) at the C-6 position has been found to enhance antiproliferative activity. mdpi.com Similarly, replacing a cationic group at the C-6 position with an ammonium (B1175870) group also boosted antitumor effects. mdpi.com
The nature of the substituent on the 2-phenyl group of 2-phenylbenzothiazoles can also enhance potency and broaden the spectrum of activity against various cancer cell lines. chemistryjournal.net Both electron-donating groups (like methoxy) and electron-withdrawing groups (like fluorine) on different parts of the benzothiazole scaffold have been shown to be beneficial, indicating that the ideal substitution is highly dependent on the specific biological target. nih.gov
| Position on Benzothiazole Ring | Substituent | Observed Effect on Biological Activity | Reference |
| 6 | Chlorine (Cl) | Notable increase in bioactivity | nih.gov |
| 5 | Fluorine (F) | Less effective than Chlorine at position 6 | nih.gov |
| 6 | Nitro (NO₂) | Increased antiproliferative activity | mdpi.com |
| 6 | Cyano (CN) | Increased antiproliferative activity | mdpi.com |
| General | Electron-withdrawing groups | Generally associated with better antitubercular activity | chemistryjournal.net |
| General | Electron-donating/-releasing groups | Can enhance activity depending on the target | rsc.orgnih.gov |
Rational Design Principles for Novel Propyl 2-(benzo[d]thiazol-2-YL)acetate Analogs
The development of new, improved analogues of a lead compound like this compound is guided by rational design principles that leverage SAR data. The goal is to make targeted modifications to optimize desired properties while minimizing off-target effects. Key strategies include:
Structure-Based Design: When the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography), medicinal chemists can design molecules that fit precisely into the binding site. This involves creating analogues with complementary shapes and functional groups that can form specific hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein, a strategy successfully used for other benzothiazole inhibitors. acs.org
Bioisosteric Replacement: This principle involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, an ester group might be replaced with a metabolically more stable amide, or a phenyl ring could be swapped for a different heteroaromatic ring to probe for new interactions. researchgate.net
Scaffold Hopping: This advanced strategy involves making significant modifications to the core structure (the scaffold) while preserving the essential three-dimensional arrangement of key binding features (the pharmacophore). This can lead to the discovery of novel chemical series with improved properties, such as better patentability or fewer off-target effects. nih.gov
Systematic Structural Optimization: Based on initial SAR findings, analogues are synthesized with diverse substituents at key positions. For instance, after identifying that a substituent at the 6-position is beneficial, a library of compounds with different halogens, alkyl, or alkoxy groups at that position would be created to find the optimal substitution for activity. researchgate.net
Pharmacophore Modeling and Computational Lead Optimization Strategies
Modern drug discovery heavily relies on computational tools to accelerate the design and optimization process. These in silico methods allow researchers to predict how a molecule will behave and prioritize which analogues to synthesize, saving significant time and resources.
Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. For a series of active benzothiazole derivatives, a pharmacophore model might consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings arranged in a specific 3D geometry. researchgate.net One study on benzothiazole-based p56lck inhibitors identified a six-point pharmacophore model (AADHRR) comprising two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R) as crucial for activity. researchgate.net Such models are then used to screen virtual libraries of compounds to find new molecules that match the pharmacophore and are therefore likely to be active.
Computational Lead Optimization: Once a promising lead compound is identified, computational chemistry is used to refine its structure.
Molecular Docking: This technique simulates the binding of a ligand to a protein's active site, predicting its preferred orientation and binding affinity (docking score). It helps researchers understand the key interactions driving potency and provides insights for further modifications. nih.govbiointerfaceresearch.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions than static docking. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build statistical models that correlate the 3D properties of molecules with their biological activity, helping to predict the potency of newly designed compounds. ijpsr.com
In Silico ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed analogues, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.com
Density Functional Theory (DFT): These quantum mechanical calculations are used to understand the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which relates to the molecule's reactivity and stability. mdpi.comresearchgate.net
Through the iterative application of these computational strategies, combined with targeted chemical synthesis and biological evaluation, lead compounds like this compound can be systematically optimized into highly potent and selective therapeutic candidates. acs.orgnih.gov
Advanced Applications in Chemical Sciences
Propyl 2-(benzo[D]thiazol-2-YL)acetate as a Versatile Synthetic Intermediate
This compound serves as a valuable and versatile starting material in organic synthesis for the construction of more complex heterocyclic systems and bioactive molecules. chemmethod.commdpi.comnih.gov The presence of the reactive ester group and the benzothiazole (B30560) nucleus allows for a variety of chemical transformations.
One of the key applications of its close analog, ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, is in the synthesis of acetohydrazide derivatives. chemmethod.com By reacting the ester with hydrazine (B178648) hydrate, the corresponding 2-(benzothiazol-2-ylthio)acetohydrazide can be readily prepared. chemmethod.com This acetohydrazide is a crucial building block for synthesizing a range of other heterocyclic compounds, such as Schiff bases, diazetidine-2-thiones, and oxazolidinone derivatives. chemmethod.com These subsequent compounds are often investigated for their biological activities. chemmethod.com
Furthermore, the core benzothiazole structure is a key component in many pharmacologically active molecules. mdpi.comnih.govnih.govpcbiochemres.com The synthesis of various derivatives often starts from precursors like 2-aminobenzothiazole, which can be modified to introduce different functional groups, including the acetate (B1210297) moiety. uomosul.edu.iqresearchgate.netresearchgate.netresearchgate.net For instance, N-(1,3-benzothiazol-2-yl)-2-chloro acetamide, a related compound, is used to prepare imidazole, triazine, and thiazolidine (B150603) derivatives. uomosul.edu.iqresearchgate.net These examples highlight the potential of this compound to be similarly utilized as a precursor for a diverse array of heterocyclic structures with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net The reactivity of the ester allows for its conversion into amides, hydrazides, and other functional groups, paving the way for the synthesis of novel compounds with desired properties. nih.gov
Potential in Agrochemical Formulations (e.g., Fungicides for Plant Pathogens)
The benzothiazole scaffold is a well-established pharmacophore in the development of agrochemicals, particularly fungicides. mdpi.comdoaj.orgorientjchem.org While specific studies on the fungicidal activity of this compound against plant pathogens are not extensively documented, the known antifungal properties of numerous benzothiazole derivatives strongly suggest its potential in this area. mdpi.comnih.gov
Research has shown that various benzothiazole derivatives exhibit significant inhibitory effects against a range of phytopathogenic fungi. mdpi.comdoaj.orgresearchgate.net For example, studies have demonstrated the antifungal activity of benzothiazole compounds against common plant pathogens such as Fusarium oxysporum, Fusarium graminearum, Alternaria solani, Colletotrichum gloeosporioides, and Botrytis cinerea. mdpi.com In some cases, the efficacy of these derivatives has been found to be comparable or even superior to commercial fungicides. mdpi.comresearchgate.net
The mechanism of antifungal action of benzothiazoles can vary, but it often involves the disruption of essential cellular processes in the fungi. nih.gov The structure-activity relationship studies of benzothiazole derivatives have indicated that the nature and position of substituents on the benzothiazole ring and any side chains play a crucial role in determining their antifungal potency. mdpi.com For instance, the introduction of electron-withdrawing groups can significantly impact the biological activity. mdpi.com
Given these findings, it is plausible that this compound could serve as a lead compound for the development of new and effective fungicides. Further research, including in vitro and in vivo screening against a panel of plant pathogens, would be necessary to fully elucidate its potential in agrochemical formulations.
| Plant Pathogen | Type of Fungus | Common Disease Caused |
| Fusarium oxysporum | Ascomycete | Fusarium wilt |
| Fusarium graminearum | Ascomycete | Fusarium head blight in cereals |
| Alternaria solani | Ascomycete | Early blight of potato and tomato |
| Colletotrichum gloeosporioides | Ascomycete | Anthracnose on various fruits |
| Botrytis cinerea | Ascomycete | Gray mold on a wide range of plants |
| Rhizoctonia solani | Basidiomycete | Damping-off and root rot |
| Phytophthora parasitica | Oomycete | Root and stem rot |
Role as Ligands in Coordination Chemistry and Catalysis
Benzothiazole and its derivatives are recognized for their excellent coordination properties, acting as ligands to form stable complexes with a variety of metal ions. researchgate.netuobaghdad.edu.iqmdpi.comresearchgate.netresearchgate.netnih.gov this compound, containing both nitrogen and sulfur atoms in the benzothiazole ring and an oxygen atom in the ester group, possesses multiple potential coordination sites. This allows it to act as a versatile ligand in the formation of metal complexes. researchgate.net
The coordination chemistry of benzothiazole derivatives is a rich field of study, with complexes of transition metals such as nickel(II), copper(II), zinc(II), cadmium(II), and tin(II) having been synthesized and characterized. researchgate.net The geometry of these complexes can vary, with tetrahedral and square planar arrangements being common. researchgate.net The specific coordination mode of the ligand depends on the metal ion, the reaction conditions, and the presence of other ligands.
These metal complexes are not only of interest for their structural diversity but also for their potential applications in catalysis. mdpi.com The coordination of the benzothiazole ligand to a metal center can modulate the metal's electronic properties and reactivity, making the resulting complex a potential catalyst for various organic transformations. While specific catalytic applications of this compound complexes are still an emerging area of research, the broader class of benzothiazole-metal complexes has shown promise in various catalytic reactions. mdpi.com Further investigation into the synthesis and catalytic activity of metal complexes of this compound could lead to the development of novel and efficient catalysts for a range of chemical processes.
Development of Analytical Reagents and Probes for Research Purposes
The benzothiazole moiety is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes and analytical reagents for the detection of various analytes of biological and environmental importance. rsc.orgresearchgate.netresearchgate.netnih.govmdpi.com The inherent photophysical properties of the benzothiazole core, such as a large Stokes shift and high quantum yields, make it an attractive scaffold for the design of sensitive and selective sensors. researchgate.net
Derivatives of benzothiazole have been successfully employed as fluorescent probes for the detection of metal ions, anions, and biologically relevant small molecules. researchgate.net For instance, a novel and effective fluorescent probe based on a benzothiazole derivative, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), has been developed for the highly sensitive and selective imaging of cysteine in vitro and in vivo. rsc.orgresearchgate.net This probe exhibits a significant fluorescence enhancement upon reaction with cysteine, allowing for its detection at very low concentrations. rsc.orgresearchgate.net
The ester group in this compound provides a convenient handle for further chemical modification, allowing for the introduction of specific recognition units for target analytes. By strategically modifying the structure, it is possible to design probes that exhibit a "turn-on" or "turn-off" fluorescence response in the presence of the analyte of interest. The versatility of the benzothiazole scaffold, combined with the ease of functionalization of the acetate side chain, makes this compound a promising starting material for the development of novel analytical reagents and probes for a wide range of research applications. researchgate.net
| Analyte | Type of Probe | Detection Principle |
| Cysteine | Fluorescent Probe | Fluorescence enhancement upon reaction |
| Metal Ions | Fluorescent Probe | Chelation-enhanced fluorescence |
| Anions | Fluorescent Probe | Anion-induced fluorescence quenching or enhancement |
| Reactive Oxygen Species | Fluorescent Probe | Oxidation-induced fluorescence change |
Future Research Directions and Emerging Opportunities
Exploration of Undiscovered Biological Targets and Pathways for Benzothiazole (B30560) Esters
The diverse pharmacological activities of benzothiazole derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, suggest that these compounds interact with a wide array of biological targets. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.net While enzymes such as DNA gyrase and CYP51 have been identified as targets for some benzothiazole compounds, many of the specific molecular interactions for esters like Propyl 2-(benzo[d]thiazol-2-yl)acetate remain uncharted territory. researchgate.netnih.gov
Future research will focus on identifying and validating novel biological targets. This involves screening benzothiazole ester libraries against various cell lines and protein targets to uncover new mechanisms of action. nih.govresearchgate.net A significant opportunity lies in the development of multi-target-directed ligands (MTDLs), where a single benzothiazole molecule is designed to interact with multiple pathological pathways, potentially offering improved therapeutic efficacy for complex diseases like cancer and Alzheimer's disease. researchgate.netnih.gov Elucidating these undiscovered pathways is crucial for optimizing the therapeutic profile of existing compounds and for the rational design of new, more potent derivatives.
Table 1: Known Biological Targets of Benzothiazole Derivatives
| Target Enzyme/Pathway | Associated Disease/Activity | Reference |
|---|---|---|
| Dihydropteroate (B1496061) synthase (DHPS) | Antimicrobial | mdpi.com |
| DNA Gyrase | Antibacterial | researchgate.net |
| Sterol 14-demethylase (CYP51) | Antifungal | nih.gov |
| Receptor Tyrosine Kinases (c-Met, EGFR) | Anticancer | nih.gov |
| PI3K/Akt/mTOR Pathway | Anticancer | nih.gov |
| Histamine H3 Receptor (H3R) | Alzheimer's Disease | nih.gov |
| Cholinesterases (AChE, BuChE) | Alzheimer's Disease | nih.gov |
Development of Novel and More Efficient Synthetic Routes and Derivatizations
While traditional methods for synthesizing the benzothiazole core, such as the condensation of 2-aminothiophenols with carboxylic acids or their derivatives, are well-established, there is a continuous drive to develop more efficient, cost-effective, and environmentally benign synthetic strategies. mdpi.comresearchgate.net Recent advancements have explored microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. airo.co.in
Emerging research focuses on novel catalytic systems, including the use of nanoparticles like nano-Fe2O3 and ZnO NPs, which offer benefits such as high efficiency and recyclability. mdpi.com Furthermore, electro-sustainable synthesis represents a green chemistry approach that utilizes electricity instead of hazardous chemical oxidants, often proceeding under mild conditions with excellent yields. researchgate.netscilit.com The development of these new routes is paramount for creating diverse libraries of this compound derivatives. By modifying various positions on the benzothiazole ring and the ester side chain, researchers can systematically explore structure-activity relationships (SAR) to identify compounds with enhanced potency and selectivity. nih.govnih.gov
Table 2: Comparison of Synthetic Methods for Benzothiazole Derivatives
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Conventional Condensation | Reaction of 2-aminothiophenol (B119425) with aldehydes, acids, etc. | Well-established, versatile | mdpi.comresearchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Rapid reaction times, improved yields | airo.co.in |
| Electrochemical Synthesis | Employs electricity in an undivided cell | Green, catalyst-free, mild conditions | researchgate.netscilit.com |
| Nanocatalysis (e.g., nano-Fe2O3) | Use of recyclable nanocatalysts in aqueous solutions | Eco-conscious, high yields, catalyst is reusable | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for benzothiazole derivatives. bohrium.comnih.gov These computational tools can analyze vast datasets to identify patterns and predict the biological activities of novel compounds, thereby accelerating the design-synthesize-test cycle. frontiersin.org
Sustainable and Scalable Production of this compound for Research
As research into this compound and its derivatives expands, the need for sustainable and scalable production methods becomes increasingly critical. The principles of green chemistry are being applied to minimize the environmental impact of chemical synthesis. mdpi.comairo.co.in This involves a shift away from hazardous reagents and solvents towards more eco-friendly alternatives.
Future efforts will focus on optimizing energy-efficient synthetic methods, such as electrochemical and microwave-assisted reactions, which reduce energy consumption. airo.co.inscilit.com The use of renewable feedstocks and recyclable catalysts is another key aspect of sustainable production. airo.co.inmdpi.com Developing scalable processes that are both economically viable and environmentally responsible is essential to ensure that sufficient quantities of high-purity this compound are available for extensive preclinical and potentially clinical investigations. This approach not only reduces waste and improves safety but also aligns with the growing global emphasis on sustainable scientific practices. researchgate.net
Multidisciplinary Research Collaborations to Advance Understanding of Benzothiazole Chemistry
The complexity of modern drug discovery necessitates a collaborative, multidisciplinary approach to fully understand and exploit the potential of benzothiazole chemistry. The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic agent requires the integrated expertise of various scientific disciplines.
Synthetic chemists are needed to design and create novel derivatives, while computational chemists can use AI and molecular modeling to predict their properties and interactions. nih.govfrontiersin.org Biologists and pharmacologists are essential for conducting in vitro and in vivo assays to determine the biological activity and mechanism of action of these compounds. nih.gov Furthermore, collaborations with chemical engineers will be crucial for developing scalable and sustainable manufacturing processes for promising candidates. researchgate.net By fostering these synergistic partnerships, the scientific community can accelerate the pace of discovery and translation in the field of benzothiazole research, ultimately enhancing our understanding and application of these versatile molecules.
Q & A
Q. What are the common synthetic routes for preparing Propyl 2-(benzo[d]thiazol-2-yl)acetate?
- Methodological Answer : The compound is typically synthesized via esterification or substitution reactions. One approach involves reacting 2-aminothiophenol with propyl cyanoacetate under acidic conditions to form the benzothiazole core, followed by esterification to yield the propyl ester . Another method uses 2-(benzo[d]thiazol-2-yl)acetonitrile as a precursor, which undergoes alkylation with propyl bromoacetate in the presence of a base (e.g., NaOH) and a solvent like ethanol under reflux . Optimization of reaction time (4–8 hours) and temperature (reflux conditions) is critical for yield improvement.
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Key characterization techniques include:
- Infrared Spectroscopy (IR) : Confirm the presence of ester carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and benzothiazole C=N/C-S bonds (~1600–1650 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR should show signals for the propyl chain (δ 0.9–1.7 ppm) and the benzothiazole aromatic protons (δ 7.3–8.1 ppm). ¹³C NMR will display the ester carbonyl carbon (~165–170 ppm) .
- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles, as demonstrated for analogous benzothiazole esters .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : this compound is sensitive to hydrolysis due to its ester group. Storage recommendations:
- Keep in anhydrous solvents (e.g., dry DMSO or ethanol) at –20°C under inert gas (N₂/Ar) to prevent ester cleavage .
- Avoid prolonged exposure to basic or acidic environments, which can degrade the ester moiety. Stability tests via TLC or HPLC are advised every 3–6 months .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can predict:
- Electron Density Distribution : Identify electrophilic/nucleophilic regions on the benzothiazole ring and ester group, guiding reactivity studies .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer potential, relevant for photophysical applications (e.g., fluorescence sensors) .
- Thermodynamic Properties : Estimate bond dissociation energies (BDEs) for stability predictions under oxidative conditions .
Q. What strategies can resolve contradictions in reported biological activities of benzothiazole derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) may arise from:
- Structural Modifications : Substituents on the benzothiazole ring (e.g., electron-withdrawing groups) can alter interactions with targets like NF-κB or β-catenin .
- Experimental Models : Use standardized assays (e.g., SH-SY5Y cells for neuroprotection studies) and control for ester hydrolysis in vitro .
- Dose-Response Analysis : Perform IC₅₀ comparisons across studies to identify potency thresholds .
Q. How can the compound be functionalized for applications in fluorescent sensors or enzyme inhibition?
- Methodological Answer :
- Fluorescent Probes : Introduce electron-rich substituents (e.g., diphenylamino groups) to the benzothiazole core via Suzuki coupling. This enhances π-conjugation for redshifted emission, as seen in cyanine dye derivatives .
- Enzyme Inhibitors : Modify the ester group to hydrazides (using hydrazine hydrate) or amides (via coupling with activated aryl halides) to target enzymes like β-secretase in Alzheimer’s research .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer : Key challenges include:
- Purification : Column chromatography on silica gel is effective for small scales, but impractical for large batches. Switch to recrystallization (e.g., using ethanol/water mixtures) .
- Byproduct Formation : Monitor ester hydrolysis during prolonged reflux via LC-MS. Optimize reaction time and use Dean-Stark traps for water removal .
- Yield Optimization : Replace propyl bromoacetate with chloroacetate and a phase-transfer catalyst (e.g., TBAB) to enhance reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
